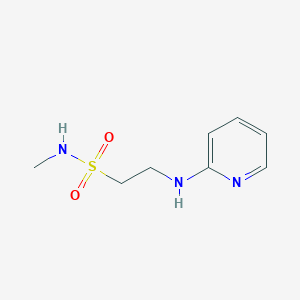![molecular formula C14H18N4O2 B6633606 2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EOMPY or EOM-4-AM, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of EOMPY varies depending on its target. As a PKB inhibitor, EOMPY binds to the ATP-binding site of PKB and prevents its activation. As an nAChR ligand, EOMPY binds to the orthosteric site of nAChRs and modulates their activity. As a CDK4 inhibitor, EOMPY binds to the ATP-binding site of CDK4 and prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EOMPY depend on its target. As a PKB inhibitor, EOMPY has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. As an nAChR ligand, EOMPY has been shown to enhance cognitive function in animal models. As a CDK4 inhibitor, EOMPY has been shown to inhibit cell cycle progression and induce cell cycle arrest in various cancer cell lines.
実験室実験の利点と制限
The advantages of using EOMPY in lab experiments include its potential as a selective inhibitor for various targets, its relatively simple synthesis method, and its potential as a lead compound for drug development. The limitations of using EOMPY in lab experiments include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for EOMPY research, including the development of more potent and selective inhibitors for various targets, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying various cellular processes. Additionally, the optimization of the synthesis method and the investigation of its pharmacokinetic properties are also important future directions for EOMPY research.
In conclusion, EOMPY is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Its mechanism of action varies depending on its target, and its biochemical and physiological effects have been studied in various lab experiments. Despite its limitations, EOMPY has potential as a lead compound for drug development and as a tool for studying various cellular processes. There are several future directions for EOMPY research, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential, and the optimization of its synthesis method.
合成法
EOMPY can be synthesized using various methods, including the reaction of 2-ethylamino-4-chloropyridine with 5-ethyl-2-bromomethyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 2-ethylamino-4-methylpyridine with 5-ethyl-2-chloromethyl-1,3-oxazole in the presence of a base. The yield of EOMPY using these methods ranges from 50% to 70%.
科学的研究の応用
EOMPY has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EOMPY has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, survival, and metabolism. In neuroscience, EOMPY has been studied as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive processes such as learning and memory. In cancer research, EOMPY has been studied as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
特性
IUPAC Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-11-8-17-13(20-11)9-18-14(19)10-5-6-16-12(7-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKNCKGCWCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)
![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)


![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)